LAS191954

PI3Kδ inhibition enzymatic assay structure-activity relationship

Preclinical researchers targeting PI3Kδ-driven autoimmune pathways frequently encounter tool compounds lacking human safety validation, compromising translational confidence. LAS191954 resolves this gap as a Phase 1-evaluated, highly selective PI3Kδ inhibitor (IC₅₀ 2.6 nM; >3,800-fold over PI3Kα/β) that demonstrated superiority over high-dose corticosteroids in head-to-head preclinical EBA models. • Clinically benchmarked: Completed SAD/MAD Phase 1 trial in healthy volunteers with documented safety, tolerability, and PK profile. • Validated oral bioavailability: Rat F=55%, dog F=64%. • In vivo efficacy: Dose-dependent improvement in immunization-induced EBA at 30 mg/kg BID p.o. Supplied with full analytical documentation. For research use only.

Molecular Formula C20H15N9O
Molecular Weight 397.4 g/mol
CAS No. 1403947-26-1
Cat. No. B608471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLAS191954
CAS1403947-26-1
SynonymsLAS191954;  LAS-191954;  LAS 191954.
Molecular FormulaC20H15N9O
Molecular Weight397.4 g/mol
Structural Identifiers
SMILESCC(C1=NN2C=CC(=C2C(=O)N1C3=CC=CC=C3)C#N)NC4=NC=NC(=C4C#N)N
InChIInChI=1S/C20H15N9O/c1-12(26-18-15(10-22)17(23)24-11-25-18)19-27-28-8-7-13(9-21)16(28)20(30)29(19)14-5-3-2-4-6-14/h2-8,11-12H,1H3,(H3,23,24,25,26)/t12-/m0/s1
InChIKeyQUMWKKVIZAIAHU-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LAS191954 (CAS 1403947-26-1): Potent, Orally Active PI3Kδ Inhibitor with Clinical Candidate Profile for Autoimmune and Inflammatory Diseases


LAS191954 (CAS 1403947-26-1) is a potent, selective, and orally bioavailable small-molecule inhibitor of the phosphatidylinositol 3-kinase delta isoform (PI3Kδ) [1]. It was identified through a medicinal chemistry optimization program focused on the pyrrolotriazinone scaffold at Almirall and advanced to clinical development as a candidate for autoimmune and inflammatory conditions [1]. The compound demonstrates an enzymatic IC₅₀ of 2.6 nM against PI3Kδ and has completed a Phase 1 single and multiple ascending dose study in healthy male volunteers to evaluate safety, tolerability, and pharmacokinetics [2].

LAS191954 (CAS 1403947-26-1): Why Generic PI3Kδ Inhibitor Substitution Is Not Supported by Preclinical and Clinical Evidence


PI3Kδ inhibitors vary substantially in isoform selectivity, pharmacokinetic profiles, and demonstrated in vivo efficacy across specific disease models, making simple substitution between compounds invalid [1]. LAS191954 was specifically selected from a series of pyrrolotriazinone analogs following extensive SAR optimization aimed at achieving a combination of high PI3Kδ potency, favorable isoform selectivity, and an oral pharmacokinetic profile suitable for human dosing [1]. Notably, LAS191954 has demonstrated therapeutic superiority over high-dose corticosteroid treatment in a head-to-head preclinical comparison in experimental epidermolysis bullosa acquisita (EBA), a finding that cannot be extrapolated to other PI3Kδ inhibitors without equivalent direct comparative data [2]. Furthermore, the compound has a documented Phase 1 clinical safety and PK profile in healthy volunteers, establishing a human tolerability benchmark that structurally related analogs lack [3].

LAS191954 (CAS 1403947-26-1): Quantitative Evidence Guide for Scientific Selection and Procurement Decisions


LAS191954 PI3Kδ Enzymatic Potency (IC₅₀ = 2.6 nM) Relative to Structurally Related Pyrrolotriazinone Analogs

LAS191954 exhibits an enzymatic IC₅₀ of 2.6 nM against PI3Kδ in a recombinant enzyme assay [1]. This potency level was achieved through systematic optimization of the pyrrolotriazinone scaffold, with direct SAR comparison to earlier leads demonstrating the contribution of specific substituents to potency gains [1].

PI3Kδ inhibition enzymatic assay structure-activity relationship lead optimization

LAS191954 PI3K Isoform Selectivity Profile: δ-Selectivity vs α, β, and γ Isoforms

LAS191954 demonstrates pronounced selectivity for the PI3Kδ isoform over the class I PI3K isoforms α, β, and γ [1]. In enzymatic assays using recombinant human PI3K isoforms, LAS191954 shows IC₅₀ values of >10,000 nM for PI3Kα, >10,000 nM for PI3Kβ, and 510 nM for PI3Kγ, corresponding to a δ-selectivity ratio of >3,800-fold over α and β isoforms and approximately 200-fold over γ [1].

PI3K isoform selectivity off-target kinase profiling therapeutic index

LAS191954 In Vivo Efficacy in Experimental Epidermolysis Bullosa Acquisita: Superiority Over High-Dose Corticosteroid

In an immunization-induced mouse model of epidermolysis bullosa acquisita (EBA), LAS191954 administered chronically at 30 mg/kg BID produced dose-dependent improvement in clinical phenotype [1]. Direct comparison with high-dose corticosteroid treatment (methylprednisolone at 20 mg/kg QD) indicated superiority of LAS191954, as demonstrated by significantly greater reduction in affected body surface area [1].

autoimmune blistering disease in vivo efficacy PI3Kδ inhibition preclinical model

LAS191954 Preclinical Pharmacokinetic Profile: Oral Bioavailability Enabling Clinical Advancement

LAS191954 was selected for clinical development based on a favorable oral pharmacokinetic profile in preclinical species [1]. In rat pharmacokinetic studies, LAS191954 demonstrated an oral bioavailability (F) of 55% with a clearance (CL) of 0.4 L/h/kg and a volume of distribution (Vss) of 1.3 L/kg following intravenous administration [1]. In dog, the compound showed an oral bioavailability of 64% with a clearance of 0.1 L/h/kg and a volume of distribution of 1.8 L/kg [1]. The predicted human half-life based on these preclinical data was considered suitable for once-daily oral dosing [1].

oral bioavailability pharmacokinetics preclinical ADME clinical candidate

LAS191954 (CAS 1403947-26-1): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Preclinical Autoimmune Blistering Disease Research: In Vivo Efficacy Studies in EBA Models

LAS191954 is validated for use in preclinical studies of autoimmune blistering diseases, specifically epidermolysis bullosa acquisita (EBA) [1]. The compound has demonstrated dose-dependent improvement in clinical phenotype in immunization-induced EBA mouse models when administered chronically at 30 mg/kg BID orally [1]. Importantly, LAS191954 showed superiority over high-dose corticosteroid treatment (methylprednisolone 20 mg/kg QD) in direct head-to-head comparison [1]. This positions LAS191954 as a tool compound for investigating PI3Kδ-dependent mechanisms in autoimmune blistering pathogenesis and for evaluating corticosteroid-sparing therapeutic strategies.

PI3Kδ Isoform-Selective Pharmacological Studies Requiring High δ-Specificity

LAS191954 is suitable for pharmacological studies requiring high selectivity for the PI3Kδ isoform over other class I PI3K isoforms [1]. With >3,800-fold selectivity over PI3Kα and PI3Kβ (IC₅₀ >10,000 nM for both) and approximately 200-fold selectivity over PI3Kγ (IC₅₀ = 510 nM), LAS191954 enables isoform-specific interrogation of PI3Kδ-dependent signaling pathways without confounding effects from inhibition of ubiquitously expressed α and β isoforms [1]. This selectivity profile is particularly valuable for studies of immune cell function where PI3Kδ plays a central role in B cell and neutrophil activation.

Oral PI3Kδ Inhibitor Benchmarking and Comparator Studies

LAS191954 serves as a benchmark oral PI3Kδ inhibitor for comparative pharmacology studies [1]. With a well-characterized preclinical PK profile (rat F=55%, dog F=64%) and documented Phase 1 clinical safety and tolerability data in healthy volunteers, LAS191954 provides a reference point for evaluating novel PI3Kδ inhibitors or for use as a positive control in in vivo efficacy studies [1][2]. The compound's advancement to clinical development following systematic SAR optimization makes it a relevant comparator for medicinal chemistry programs targeting PI3Kδ for autoimmune and inflammatory indications.

Human Myeloid Cell Activation Studies: Immune Complex and Complement-Mediated ROS Release

LAS191954 is validated for in vitro studies of human myeloid cell activation, specifically for investigating PI3Kδ-dependent reactive oxygen species (ROS) release [1]. The compound has been shown to dose-dependently impair immune complex-mediated and C5a-mediated ROS release from human myeloid cells in a PI3Kδ-dependent manner [1]. Additionally, LAS191954 modulated dermal-epidermal separation induced in vitro by co-incubation of immune complexes with polymorphonuclear cells [1]. These applications support mechanistic studies of neutrophil effector functions in autoimmune and inflammatory disease contexts.

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